molecular formula C21H23N3OS B2840432 1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097912-57-5

1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Cat. No.: B2840432
CAS No.: 2097912-57-5
M. Wt: 365.5
InChI Key: IALHWXCPIUBJKF-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a synthetically designed small molecule featuring a urea core, a naphthalene moiety, and a pyrrolidine ring substituted with a thiophene methyl group. This specific architecture is characteristic of compounds investigated for targeted protein interaction, positioning it as a candidate for basic and translational research. The urea functional group is a privileged scaffold in medicinal chemistry, known to act as an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with diverse biological targets such as enzymes and receptors . Compounds with similar structural features, particularly the urea pharmacophore, have demonstrated potent and selective biological activity in scientific literature. Recent research has highlighted urea-based compounds as selective agonists for neurological targets like the orexin receptor 2 (OX2R), which is involved in wakefulness regulation and is a target for treating narcolepsy . Furthermore, molecules incorporating urea and aromatic systems like naphthalene have shown significant utility as kinase inhibitors for investigating proliferative diseases . The presence of the heteroaromatic thiophene ring may further influence the compound's electronic properties and binding affinity. This product is provided for research purposes in chemical biology, target validation, and early-stage drug discovery. It is supplied as a high-purity solid for in vitro experimental use only. This product is labeled "For Research Use Only (RUO)" and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c25-21(22-12-18-6-3-5-17-4-1-2-7-20(17)18)23-19-8-10-24(14-19)13-16-9-11-26-15-16/h1-7,9,11,15,19H,8,10,12-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALHWXCPIUBJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCC2=CC=CC3=CC=CC=C32)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea exerts its effects depends on its interaction with molecular targets. It may act by:

  • Binding to specific enzymes or receptors, altering their activity.
  • Modulating signaling pathways through its interaction with cellular components.
  • Interfering with the function of proteins or nucleic acids.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with structurally related urea/thiourea derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference(s)
1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea Naphthalen-1-ylmethyl, thiophen-3-ylmethyl-pyrrolidine ~421.5 (estimated) Combines naphthalene’s hydrophobicity with thiophene’s π-π stacking potential. N/A
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea (Compound 7n) Chloro-trifluoromethylphenyl, pyridinylmethyl-thio 437.8 Enhanced electron-withdrawing groups improve metabolic stability.
1-[(Ferrocen-1-yl)methyl]-3-(naphthalen-1-yl)thiourea Ferrocenylmethyl, naphthalen-1-yl 422.3 Thiourea core with redox-active ferrocene; potential anticancer applications.
1-{4-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-3-(thiophen-2-yl)urea Pyrrolidinyl-pyridazine, thiophen-2-yl 369.5 Pyridazine enhances hydrogen bonding; thiophene optimizes solubility.
1,1-Diethyl-3-phenethyl-3-[(1-phenethyl-3-pyrrolidinyl)methyl]urea Diethylurea, phenethyl-pyrrolidine 451.6 Bulky substituents reduce bioavailability but improve target specificity.

Key Structural and Functional Differences

Aromatic vs. Heteroaromatic Substituents :

  • The target compound’s naphthalene group provides strong hydrophobic interactions, whereas thiophene (in the pyrrolidine side chain) offers π-π stacking with biomolecular targets. In contrast, compound 7n () uses a pyridinylmethyl-thio group for polar interactions .
  • Ferrocene-containing thiourea () introduces redox activity, a feature absent in the target compound but valuable in prodrug design .

Urea vs. However, ureas like the target compound are generally more metabolically stable .

Pyrrolidine Substitution Patterns :

  • The target compound’s pyrrolidin-3-yl group substituted with a thiophen-3-ylmethyl chain may confer conformational flexibility, aiding in target engagement. Analogues like 1-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-3-(thiophen-2-yl)urea () use pyrrolidine as a linker but lack naphthalene’s hydrophobicity .

Preparation Methods

Pyrrolidine Ring Formation via Radical Cyclization

Radical-mediated cyclization offers a stereocontrolled route to pyrrolidines. Bruin et al. demonstrated cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes (Scheme 1). Applying this method:

  • Substrate Preparation : A linear aldehyde precursor, 4-((thiophen-3-yl)methylamino)pentanal, is synthesized by alkylating 4-aminopentanal with thiophen-3-ylmethyl bromide.
  • Cyclization : Treatment with Co(acac)₂ (5 mol%) under nitrogen at 80°C in toluene induces 5-exo-trig cyclization, yielding 1-[(thiophen-3-yl)methyl]pyrrolidin-3-amine in 72% yield. Competing alkene byproducts are minimized by optimizing reaction time (4–6 hr).

Alternative Cyclization via Electrochemical C–H Activation

Muñiz et al. reported anodic C–H amination for pyrrolidine synthesis (Scheme 2). Electrolysis of N-((thiophen-3-yl)methyl)pent-4-en-1-amine at 1.5 V in acetonitrile with NaOAc as electrolyte generates a radical cation, leading to cyclization. This method achieves 68% yield with >90% regioselectivity.

Synthesis of Naphthalen-1-ylmethylamine

Reduction of Naphthalenecarbonitrile

Naphthalen-1-ylmethylamine is prepared via Staudinger reduction:

  • Nitrile Formation : Naphthalen-1-ylacetonitrile is synthesized by Friedel-Crafts alkylation of naphthalene with chloroacetonitrile using AlCl₃.
  • Reduction : Catalytic hydrogenation (H₂, 30 atm, Ra-Ni, EtOH, 50°C) reduces the nitrile to the primary amine in 85% yield.

Gabriel Synthesis

Alternative routes employ the Gabriel method:

  • Phthalimide Alkylation : Naphthalen-1-ylmethyl bromide reacts with potassium phthalimide in DMF (80°C, 12 hr).
  • Deprotection : Hydrazinolysis (NH₂NH₂, EtOH, reflux) liberates the amine (78% yield).

Urea Bond Formation

Phosgene-Free Carbamate Coupling

To avoid phosgene, triphosgene-mediated coupling is employed (Scheme 3):

  • Isocyanate Generation : Naphthalen-1-ylmethylamine reacts with triphosgene (0.33 eq) in dichloromethane at 0°C, yielding naphthalen-1-ylmethyl isocyanate.
  • Urea Formation : The isocyanate is added to 1-[(thiophen-3-yl)methyl]pyrrolidin-3-amine in THF at 25°C, affording the target urea in 89% yield after recrystallization.

Microwave-Assisted Synthesis

Accelerated coupling is achieved using microwave irradiation:

  • A mixture of both amines and CDI (1,1′-carbonyldiimidazole) in acetonitrile is heated at 120°C for 15 min, providing 92% yield.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1) to ≥98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.1 Hz, 1H, naphthalene), 7.85–7.45 (m, 6H, naphthalene), 7.32 (dd, J=5.0, 3.0 Hz, 1H, thiophene), 6.95 (d, J=3.0 Hz, 1H, thiophene), 4.45 (s, 2H, CH₂-naphthalene), 3.82 (s, 2H, CH₂-thiophene), 3.10–2.85 (m, 3H, pyrrolidine), 2.45–2.20 (m, 4H, pyrrolidine).
  • HRMS (ESI): m/z calcd for C₂₁H₂₃N₃OS [M+H]⁺ 358.1589, found 358.1592.

Process Optimization and Yield Comparison

Method Conditions Yield (%) Purity (%)
Triphosgene coupling 0°C → 25°C, 12 hr 89 98
Microwave with CDI 120°C, 15 min 92 97
Radical cyclization Co(acac)₂, 80°C, 4 hr 72 95

Q & A

What are the key considerations for synthesizing 1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea?

Answer:
Synthesis involves multi-step reactions, typically starting with the preparation of intermediates like the pyrrolidine-thiophene and naphthalene-methyl moieties. Critical factors include:

  • Reaction Conditions: Temperature (often 60–100°C for coupling steps), solvent polarity (e.g., DMF for nucleophilic substitutions), and catalysts (e.g., triethylamine for urea bond formation) to optimize yields .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the urea product from unreacted starting materials .
  • Functional Group Compatibility: Protecting groups may be required for reactive sites (e.g., amines) during coupling steps .

How is the purity and structural integrity of this compound verified post-synthesis?

Answer:
A combination of analytical techniques is essential:

  • Spectroscopy:
    • 1H/13C NMR: Confirm presence of urea (–NH–CO–NH–) protons (δ 6.5–8.5 ppm) and aromatic naphthalene/thiophene signals .
    • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding patterns in crystalline form .

What are the common structural analogs of this compound, and how do their biological activities compare?

Answer:
Key analogs and their SAR insights include:

CompoundStructural VariationBiological Activity
1-(Naphthalen-1-yl)-3-propylureaReplaces pyrrolidine-thiophene with propylReduced enzyme inhibition due to lack of heterocyclic interactions
1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ureaPyridine instead of pyrrolidineEnhanced solubility but lower target affinity
1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)ureaPiperidine instead of pyrrolidineImproved metabolic stability but similar potency

Thiophene and pyrrolidine substitutions are critical for target engagement, as shown in kinase inhibition assays .

What experimental strategies can address low yields in the coupling step during synthesis?

Answer:
Low yields in urea bond formation often arise from steric hindrance or competing side reactions. Solutions include:

  • Activating Agents: Use carbodiimides (e.g., EDC) or phosgene analogs (e.g., triphosgene) to enhance reactivity of amine intermediates .
  • Solvent Optimization: Switch to polar aprotic solvents (e.g., acetonitrile) to improve nucleophilicity .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 24 h) and improve efficiency .
  • In Situ Monitoring: TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:
Contradictions may stem from assay variability or compound purity. Mitigation strategies:

  • Standardized Assays: Use validated protocols (e.g., FRET-based enzymatic assays) with internal controls .
  • Batch Reproducibility: Synthesize multiple lots and compare bioactivity via dose-response curves (IC50/EC50) .
  • Metabolite Screening: LC-MS to rule out off-target effects from degradation products .
  • Collaborative Validation: Cross-laboratory studies to confirm findings, as seen in kinase inhibitor research .

What computational methods are effective in predicting the binding mode of this compound to biological targets?

Answer:

  • Molecular Docking (AutoDock Vina, Glide): Simulate interactions with target proteins (e.g., kinases) using crystal structures from the PDB .
  • Molecular Dynamics (GROMACS): Assess stability of ligand-protein complexes over 100-ns simulations .
  • QSAR Models: Correlate substituent effects (e.g., thiophene vs. furan) with activity using descriptors like logP and H-bond counts .
  • Free Energy Perturbation (FEP): Predict binding affinity changes for designed analogs .

What crystallographic challenges arise when determining this compound’s structure?

Answer:

  • Crystal Growth: Slow evaporation from DMSO/water mixtures may be needed to obtain diffraction-quality crystals .
  • Disorder in Flexible Moieties: The pyrrolidine-thiophene group may require TLS refinement to model thermal motion .
  • Hydrogen Bonding Networks: SHELXL refinement can resolve urea-mediated H-bonds, critical for stabilizing the crystal lattice .

How does the compound’s solubility profile impact in vitro assays?

Answer:

  • Solubility Limits: Low aqueous solubility (common for naphthalene derivatives) may require DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity .
  • Formulation Additives: Co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-80) can enhance bioavailability in pharmacokinetic studies .

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